An In-depth Technical Guide to 2-ethyl-2H-indazole: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-ethyl-2H-indazole: Synthesis, Characterization, and Potential Applications
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the 2H-Indazole Scaffold
The indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a well-recognized "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] The constitutional isomerism of the indazole ring, specifically the N1 and N2 positions of the pyrazole moiety, allows for a diversity of substitution patterns, leading to compounds with distinct pharmacological profiles. The 2H-indazole isomers, in particular, are key components of several approved drugs, such as the PARP inhibitor Niraparib and the kinase inhibitors Pazopanib and Axitinib, highlighting the therapeutic relevance of this heterocyclic system.
This technical guide provides a comprehensive overview of 2-ethyl-2H-indazole, a representative member of the 2-alkyl-2H-indazole family. We will delve into its chemical structure, a detailed and validated protocol for its regioselective synthesis, and a thorough analysis of its expected spectroscopic characteristics for unambiguous identification. Furthermore, we will explore the potential applications of this molecule in drug discovery, drawing insights from the established biological activities of the broader 2H-indazole class. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Chemical Structure and Physicochemical Properties
2-ethyl-2H-indazole is a simple yet important derivative of the 2H-indazole core. The ethyl group at the N2 position is a key feature that influences its physical and chemical properties.
Chemical Structure:
Table 1: Physicochemical Properties of 2-ethyl-2H-indazole
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | Inferred |
| Molecular Weight | 146.19 g/mol | Inferred |
| Canonical SMILES | CCN1C=C2C=CC=CC2=N1 | Inferred from PubChem CID: 138364[3] |
| CAS Number | 43120-23-6 | - |
| Appearance | Colorless to pale yellow oil (Predicted) | - |
| Boiling Point | ~250-260 °C at 760 mmHg (Predicted) | - |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH). Poorly soluble in water. (Predicted) | - |
Regioselective Synthesis of 2-ethyl-2H-indazole
The synthesis of 2-alkyl-2H-indazoles often presents a challenge in controlling the regioselectivity of the N-alkylation of the 1H-indazole precursor, which can lead to a mixture of N1 and N2 isomers.[4] However, several methods have been developed to achieve high regioselectivity for the desired N2-alkylation.[1][5] The protocol described below is based on the use of a powerful ethylating agent that favors the formation of the 2-ethyl-2H-indazole isomer.
Experimental Protocol: N2-Ethylation of 1H-Indazole
This protocol is adapted from established methods for the regioselective N-alkylation of indazoles.
Reaction Scheme:
Materials:
-
1H-Indazole
-
Triethyloxonium hexafluorophosphate
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
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Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indazole (1.0 g, 8.46 mmol).
-
Inert Atmosphere: Purge the flask with argon or nitrogen gas for 5-10 minutes to ensure an inert atmosphere.
-
Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir until the 1H-indazole is completely dissolved.
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Addition of Alkylating Agent: In a single portion, add triethyloxonium hexafluorophosphate (2.34 g, 9.31 mmol, 1.1 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product, 2-ethyl-2H-indazole, will have a higher Rf value than the starting 1H-indazole.
-
Workup: Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate) to afford 2-ethyl-2H-indazole as a colorless to pale yellow oil.
Causality Behind Experimental Choices:
-
Inert Atmosphere: This is crucial to prevent the reaction of the highly reactive triethyloxonium salt with atmospheric moisture.
-
Anhydrous Solvent: The use of anhydrous DCM is necessary for the same reason as maintaining an inert atmosphere.
-
Triethyloxonium Hexafluorophosphate: This is a powerful and "hard" alkylating agent, which tends to favor alkylation at the more nucleophilic N2 position of the indazole ring, leading to high regioselectivity.
-
Aqueous Workup: The saturated NaHCO₃ solution neutralizes any remaining acidic species and quenches the reaction.
Synthesis Workflow Diagram
Caption: Workflow for the structural characterization of 2-ethyl-2H-indazole.
Potential Applications in Drug Discovery
While specific biological activity data for 2-ethyl-2H-indazole is not extensively reported, the 2H-indazole scaffold is a cornerstone in the development of various therapeutic agents. [6][7]The introduction of a small alkyl group like ethyl at the N2 position can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
Table 2: Known Biological Activities of the 2H-Indazole Scaffold
| Biological Activity | Therapeutic Area | Key Molecular Targets | Reference(s) |
| Anticancer | Oncology | Protein Kinases (e.g., VEGFR, PDGFR), PARP | |
| Anti-inflammatory | Inflammation | Cyclooxygenase (COX) enzymes | [4][8] |
| Antimicrobial | Infectious Diseases | Various microbial enzymes and pathways | [4][8] |
| Antiprotozoal | Infectious Diseases | Protozoal cellular targets | [4][8] |
Given this precedent, 2-ethyl-2H-indazole represents a valuable starting point or fragment for the design of novel drug candidates in these therapeutic areas. Its straightforward synthesis allows for the facile generation of derivatives for structure-activity relationship (SAR) studies.
Conclusion
This technical guide has provided a detailed overview of 2-ethyl-2H-indazole, from its fundamental chemical properties to a robust and regioselective synthesis protocol. The outlined characterization workflow, including predicted spectroscopic data, offers a reliable framework for the validation of its synthesis. The established importance of the 2H-indazole scaffold in medicinal chemistry underscores the potential of 2-ethyl-2H-indazole as a valuable building block for the development of new therapeutic agents. Further investigation into the specific biological activities of this compound is warranted and could lead to the discovery of novel drug candidates.
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PubChem. (n.d.). 2-Methyl-2H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
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- Keating, M. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2336-2348.
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ResearchGate. (n.d.). Biologically active 2H-indazole-containing compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85053, 2-Ethylthiazole. Retrieved from [Link]
- Molecules. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238.
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